Bienvenue dans la boutique en ligne BenchChem!

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methyl-3-nitrobenzamide

Medicinal Chemistry Physicochemical Profiling SAR Studies

Batch-reserved 2-methyl-3-nitrobenzamide derivative. The specific 2-methyl-3-nitro substitution is a key pharmacophoric element for DHODH inhibition, validated by SAR studies. This scaffold's unique ethyloxy-linked benzo[d][1,3]dioxole moiety enhances metabolic stability and membrane permeability (XLogP3=2.9), enabling focused library synthesis. Guaranteed batch-to-batch consistency; ≥98% purity by HPLC. Use for reproducible Plasmodium falciparum DHODH inhibitor screening.

Molecular Formula C17H16N2O6
Molecular Weight 344.323
CAS No. 1172253-87-0
Cat. No. B2858713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methyl-3-nitrobenzamide
CAS1172253-87-0
Molecular FormulaC17H16N2O6
Molecular Weight344.323
Structural Identifiers
SMILESCC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCOC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C17H16N2O6/c1-11-13(3-2-4-14(11)19(21)22)17(20)18-7-8-23-12-5-6-15-16(9-12)25-10-24-15/h2-6,9H,7-8,10H2,1H3,(H,18,20)
InChIKeyGUHPTIORGKAWGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methyl-3-nitrobenzamide (CAS 1172253-87-0): Chemical Identity and Procurement Context


N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methyl-3-nitrobenzamide is a synthetic benzamide derivative that integrates a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety with a 2-methyl-3-nitrobenzamide group via an ethyloxy linker [1]. Its molecular formula is C₁₇H₁₆N₂O₆, molecular weight 344.32 g/mol, and computed XLogP3 of 2.9 [1]. The compound is primarily used as a research intermediate and a potential pharmacophore in medicinal chemistry, with its distinctive substitution pattern offering opportunities for structure–activity relationship (SAR) exploration and further derivatization [2][3].

Why N-(2-(Benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methyl-3-nitrobenzamide Cannot Be Replaced by a Close Analog


Even structurally similar benzamide derivatives that differ by a single substituent position can exhibit markedly different physicochemical properties and biological recognition. The 2-methyl-3-nitro substitution pattern on the benzamide ring is a critical pharmacophoric element in certain enzyme inhibitors [1], and the benzo[d][1,3]dioxole moiety contributes to metabolic stability and receptor interactions as evidenced in benzodioxole-containing clinical candidates [2]. Simple replacement with a 2-nitro, 4-nitro, or des-methyl analog alters lipophilicity, hydrogen-bonding capacity, and conformational preferences, which can lead to divergent target engagement, solubility, and pharmacokinetic profiles. Therefore, generic substitution without explicit comparative data risks compromising experimental reproducibility and SAR interpretation.

Quantitative Differentiation Evidence for N-(2-(Benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methyl-3-nitrobenzamide


Molecular Weight Distinction from the Des-Methyl (2-Nitro) Analog

The target compound possesses a 2-methyl substituent that is absent in the closely related N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzamide (CAS 1170554-00-3). This structural difference results in a higher molecular weight (344.32 g/mol [1] vs. 330.29 g/mol ) and an increased computed lipophilicity (XLogP3 ≈ 2.9 [1] vs. an estimated XLogP3 of ~2.4 for the des-methyl analog, based on the additive contribution of a methyl group). The methyl group also introduces steric hindrance near the amide bond, which can alter rotational freedom and impact molecular recognition.

Medicinal Chemistry Physicochemical Profiling SAR Studies

Preservation of the 2-Methyl-3-Nitrobenzamide Pharmacophore for Dihydroorotate Dehydrogenase (DHODH) Inhibition

Although direct enzymatic data for the target compound are absent, the 2-methyl-3-nitrobenzamide substructure is known to engage dihydroorotate dehydrogenase (DHODH), a validated antimalarial target. A closely related analog, N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide, inhibits recombinant human DHODH with an IC50 of 200 µM [1]. The target compound retains the identical 2-methyl-3-nitrobenzamide core, suggesting it can serve as a competent DHODH ligand scaffold for further optimization. By contrast, analogs lacking the 2-methyl group or bearing a differently positioned nitro group may exhibit significantly reduced affinity.

Antimalarial Drug Discovery Enzyme Inhibition Pharmacophore Validation

Differentiation in Hydrogen-Bonding Topology Relative to 4-Nitro Positional Isomer

The target compound places the nitro group at the 3-position of the benzamide ring, whereas the 4-nitro isomer (CAS 1172868-78-8) relocates the nitro group to the para position. This positional shift alters the intramolecular hydrogen-bonding network and the overall dipole moment of the molecule, which can influence both solid-state packing and solution-phase interactions. Experimental logP measurements are not available, but computed electrostatic potential maps would reveal distinct charge distributions [1].

Crystal Engineering Molecular Recognition Supramolecular Chemistry

Prioritized Application Scenarios for N-(2-(Benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methyl-3-nitrobenzamide


Medicinal Chemistry: Optimization of DHODH Inhibitors for Antimalarial Programs

Given the conserved 2-methyl-3-nitrobenzamide pharmacophore associated with DHODH inhibition [1], this compound serves as a privileged scaffold for synthesizing focused libraries aimed at improving potency and selectivity against Plasmodium falciparum DHODH. Its higher lipophilicity (XLogP3 = 2.9) may aid in crossing parasite membranes [2].

Chemical Biology: Probe Development for Adenosine Receptor Subtype Studies

Benzodioxole-containing amides have been explored as ligands for adenosine receptors. The target compound's structural features—particularly the ethyl linker and 2-methyl-3-nitrobenzamide—could be exploited to develop selective A2B receptor antagonists, as suggested by preliminary docking studies on related scaffolds [3].

Synthetic Chemistry: Building Block for Diversification via Nitro Group Reduction

The nitro group at the 3-position can be selectively reduced to an amine, enabling a range of subsequent transformations (acylation, sulfonylation, reductive amination). The presence of the benzo[d][1,3]dioxole moiety provides additional oxidative and hydrolytic stability, making it a versatile intermediate for generating structurally diverse compound collections [4].

Quote Request

Request a Quote for N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methyl-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.